molecular formula C21H18N2O B029473 Calindol Amide CAS No. 374933-28-5

Calindol Amide

Cat. No.: B029473
CAS No.: 374933-28-5
M. Wt: 314.4 g/mol
InChI Key: XLXUKYDIQFPOCY-CQSZACIVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Calindol Amide can be synthesized through the direct condensation of carboxylic acids and amines. One common method involves the use of titanium tetrachloride (TiCl4) as a catalyst in pyridine at 85°C . This reaction provides the amide product in moderate to excellent yields and high purity . Another method involves the use of electrosynthesis, which is a greener and more sustainable approach .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of activated carbodiimides or benzotriazole structures as coupling reagents . These methods are preferred due to their efficiency and the ability to produce large quantities of the compound with minimal environmental impact.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXUKYDIQFPOCY-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462083
Record name Calindol Amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374933-28-5
Record name Calindol Amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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